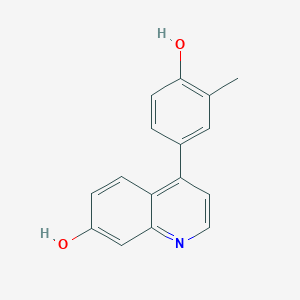
CU-CPT9b
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
CU-CPT9bの合成は、キノリン誘導体であるコア構造の調製から始まるいくつかの段階を伴います。 合成経路には通常、以下の段階が含まれます :
キノリンコアの形成: キノリンコアは、アニリン誘導体とカルボニル化合物を含む一連の縮合反応によって合成されます。
官能基化: 次に、キノリンコアは、TLR8に対する結合親和性と特異性を高めるために、さまざまな置換基で官能基化されます。
精製: 最終生成物は、カラムクロマトグラフィーや再結晶などの手法を用いて精製し、高純度を実現します。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、収率を最大化し、不純物を最小限に抑えるために、反応条件を最適化することが含まれます。 連続フロー合成や自動反応器などの技術が用いられ、品質とスケーラビリティの安定性が確保されています .
化学反応の分析
反応の種類
CU-CPT9bは、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、キノリンN-オキシド誘導体を形成することができます。
還元: 還元反応は、this compoundを対応するアミン誘導体に転換することができます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬が、穏やかな条件下で使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、さまざまな官能基を持つさまざまなキノリン誘導体が含まれ、その生物学的活性をさらに研究することができます .
科学研究の用途
This compoundは、次のような幅広い科学研究の用途を持っています。
科学的研究の応用
CU-CPT9b has a wide range of scientific research applications, including:
Immunology: This compound is used to study the role of TLR8 in immune responses and its involvement in autoimmune diseases.
Drug Development: It serves as a lead compound for developing new therapeutics targeting TLR8-related pathways.
Biological Research: This compound is employed as a chemical probe to investigate the signaling mechanisms of TLR8 and its interactions with other proteins.
Medical Research: Its potential in treating autoimmune diseases and inflammatory disorders is being explored in preclinical studies.
作用機序
類似化合物との比較
CU-CPT9bは、CU-CPT8mやCU-CPT9aなど、一連の低分子TLR8アンタゴニストに属しています . これらの化合物と比較して、this compoundはTLR8に対してより高い効力と選択性を示します . TLR8-CU-CPT9b複合体のユニークな結合相互作用と向上した安定性は、その優れた有効性に貢献しています . その他の類似化合物には、
CU-CPT8m: 効力が低い前駆体化合物。
CU-CPT9a: 同様の結合特性を持つもう1つの強力なTLR8アンタゴニストですが、分子相互作用がわずかに異なります.
生物活性
CU-CPT9b is a small-molecule compound that functions as an antagonist of Toll-like receptor 8 (TLR8), a critical component of the innate immune system. This article explores the biological activity of this compound, emphasizing its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
This compound inhibits TLR8 activity by binding to its inactive dimeric form, thereby preventing the receptor from transitioning to its activated state. This inhibition occurs through a dose-dependent mechanism, where this compound effectively stabilizes TLR8, blocking the binding of agonists such as R848 and ssRNA. The binding affinity of this compound to TLR8 has been quantified using isothermal titration calorimetry, yielding a dissociation constant (Kd) of 21 nM, indicating strong binding efficacy .
Inhibition of Pro-inflammatory Cytokines
Research has demonstrated that this compound significantly reduces the expression of pro-inflammatory cytokines. In cell-based assays, treatment with this compound led to a marked decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) when cells were stimulated with TLR8 agonists. This effect was confirmed through NF-κB reporter assays, which showed suppressed activation in the presence of this compound .
Efficacy in Disease Models
The biological activity of this compound has been evaluated in various disease models, particularly those involving autoimmune conditions. For instance, studies involving peripheral blood mononuclear cells (PBMCs) from patients with rheumatoid arthritis demonstrated that this compound effectively suppressed TNF-α production. This suggests its potential utility in managing autoimmune diseases characterized by TLR8-mediated inflammation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Parameter | Value |
|---|---|
| Binding Affinity (Kd) | 21 nM |
| Cytokines Inhibited | TNF-α, IL-8 |
| Disease Models Tested | Rheumatoid arthritis |
| Mechanism | TLR8 antagonist |
Case Studies and Research Findings
- Inhibition in Rheumatoid Arthritis : A study assessed the effects of this compound on cytokine release from synovial membrane cultures derived from patients with rheumatoid arthritis. Results indicated significant suppression of TNF-α and IL-1β levels, highlighting the compound's therapeutic potential in inflammatory conditions .
- Structural Analysis : The crystal structure of the TLR8/CU-CPT9b complex revealed that this compound forms multiple hydrogen bonds with TLR8, contributing to its antagonistic effect. This structural insight aids in understanding how this compound can be optimized for better efficacy .
- Comparative Studies : Comparative studies with other compounds like CU-CPT8m showed that while both compounds inhibit TLR8 activation, this compound exhibited a more favorable profile regarding cytotoxicity at higher concentrations (up to 100 µM) compared to other TLR antagonists .
特性
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)quinolin-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-8-11(2-5-16(10)19)13-6-7-17-15-9-12(18)3-4-14(13)15/h2-9,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFYDRYRLOHSBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













